molecular formula C9H11NO5 B1619436 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid CAS No. 492-46-6

2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Cat. No. B1619436
CAS RN: 492-46-6
M. Wt: 213.19 g/mol
InChI Key: QXWYKJLNLSIPIN-JAMMHHFISA-N
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Description



  • Also known as L-DOPA , it is a natural constituent derived from the post-translational modification of the amino acid tyrosine .

  • L-DOPA is modified during metabolism to catecholamine neurotransmitters, noradrenaline and adrenaline .

  • It is used for the treatment of Parkinson’s disease , a progressive neurodegenerative disorder involving the loss of dopaminergic neurons in the substantia nigra pars compacta.





  • Molecular Structure Analysis



    • Molecular Formula : C~9~H~11~NO~4~

    • Molecular Weight : 197.19 g/mol

    • InChI : InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1

    • Canonical SMILES : C1=CC(=C(C=C1CC(C(=O)O)N)O)O

    • Isomeric SMILES : C1=CC(=C(C=C1CC@@HO)N)O)O




  • Scientific Research Applications

    Enantioselective Synthesis

    2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid is involved in enantioselective synthesis processes. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are analogues of aromatic amino acids, utilizes electrophilic attack strategies with electrophiles like tert-butyl bromoacetate and benzyl N-(acetoxymethyl)carbamate (Arvanitis et al., 1998).

    Synthesis of β-Hydroxy-α-Amino Acids

    Research has demonstrated the preparation of diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid from α-hydroxy-β-amino esters. This involves aminohydroxylation, epimerisation, and regioselective ring-opening reactions (Davies et al., 2013).

    Protonation Equilibria and Complex Formation

    Studies on the protonation constants of DL-3-amino-2-hydroxypropanoic acid and its complexes with metals like cobalt(II), nickel(II), copper(II), and zinc(II) have provided insights into its chemical behavior. The structure of these complexes suggests chelation of the aminoethanolatomoiety (Braibanti et al., 1976).

    Ecological Base-Conditioned Preparation

    Research indicates the possibility of ecological base-conditioned preparation of dipeptides using this compound. This method promises a green synthetic approach with high yields and minimal racemization (Ezawa et al., 2017).

    Antifungal Applications

    Computational studies on antifungal tripeptides involving derivatives of 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid have been conducted. These studies focus on molecular properties and structures, aiding in drug design processes (Flores-Holguín et al., 2019).

    Optical Resolution and Preparation

    Optical resolution methods for the preparation of optically active forms of related compounds, like threo-2-amino-3-hydroxy-3-phenylpropanoic acid, have been explored. This process is crucial in synthesizing specific enantiomers for research and therapeutic applications (Shiraiwa et al., 2003).

    Safety And Hazards

    L-DOPA is generally well-tolerated, but side effects may include nausea, vomiting, and dyskinesias.

  • Future Directions

    Research continues to explore novel formulations and delivery methods for improved efficacy and reduced side effects.



    Remember that L-DOPA plays a crucial role in managing Parkinson’s disease symptoms, and ongoing research aims to optimize its therapeutic benefits. 🌟


    properties

    IUPAC Name

    2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QXWYKJLNLSIPIN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11NO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80860306
    Record name dl-3,4-Dihydroxyphenylserine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80860306
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    213.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

    CAS RN

    492-46-6
    Record name dl-3,4-Dihydroxyphenylserine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80860306
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 492-46-6
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
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    2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
    Reactant of Route 6
    2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

    Citations

    For This Compound
    9
    Citations
    Y Yasuno, Y Shunsuke, Y Karita, K Sakai… - …, 2021 - kyushu-u.pure.elsevier.com
    (2S, 3R)-and (2S, 3S)-2-amino-3-(3, 4-dihydroxyphenyl)-3-hydroxypropanoic acids (ADHP) are often found in an unusual amino acid component of phomopsin B, ustiloxins, RA-IV, and …
    M Yoosefian, M Jahani - Journal of Molecular Liquids, 2019 - Elsevier
    The potentialities of single-walled carbon nanotubes as a carrier for Droxidopa have been investigated quantum mechanics calculation in gas phase and molecular dynamic simulation …
    M Yoosefian, H Karimi-Maleh, AL Sanati - Journal of Chemical Sciences, 2015 - Springer
    The molecular structures and intramolecular hydrogen bond of Droxidopa have been investigated with density functional theory. It is found that strong hydrogen bonds (O–H...N and O...…
    MF Wempe, P Jutabha, V Kumar, JA Fisher… - Medical Research …, 2019 - journals.ke-i.org
    Abstract System L amino acid transporters are a member of the Solute Carrier transporter Family (SLC). L-Amino acid transporter 1 (LAT1) belong to SLC7 and requires the heavy …
    Number of citations: 5 journals.ke-i.org
    A Bolasco, S Carradori, R Fioravanti - Expert Opinion on …, 2010 - Taylor & Francis
    Importance of the field: Monoamine oxidase (MAO) plays a significant role in the control of intracellular concentration of monoaminergic neurotransmitters or neuromodulators and …
    A Lalsanati - 2014 - estudogeral.uc.pt
    In first section, we study synthesis of nanoparticle and nanocomposite NiO based compound at a carbon nanotubes as a substrate. Synthesis nanoparticle and nanocomposite were …
    Number of citations: 0 estudogeral.uc.pt
    R Srivastava - Bioinformatics, CSIR-CCMB, Hyderabad, India, 2019 - researchgate.net
    Hydrogen bonds play a critical role in nucleobase studies as they encode genes, map protein structures, provide stability to the base pairs, and are involved in spontaneous and …
    Number of citations: 0 www.researchgate.net
    CC May, BE Varnes, KS Smetana - Pharmacology in Clinical …, 2020 - Springer
    Mechanism of action: AGII raises blood pressure by vasoconstriction and increased aldosterone release. Direct action of AGII on the vessel wall is mediated by binding to the G-…
    CC May, BE Varnes, KS Smetana - Pharmacology in Clinical …, 2020 - Springer
    Vasopressors | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Pharmacology in Clinical Neurosciences pp …

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